molecular formula C22H20N2O4S2 B2424324 (3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-50-8

(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No.: B2424324
CAS No.: 894673-50-8
M. Wt: 440.53
InChI Key: BBDCNLANCCXUKT-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H20N2O4S2 and its molecular weight is 440.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3Z)-3-[(4-methoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S2/c1-15-3-5-16(6-4-15)14-24-19-11-12-29-22(19)21(25)20(30(24,26)27)13-23-17-7-9-18(28-2)10-8-17/h3-13,23H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDCNLANCCXUKT-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)OC)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)OC)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3Z)-3-{[(4-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a thiazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O3S2
  • Molecular Weight : 366.47 g/mol

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of thiazine derivatives. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivityReference
(3Z)-3-{[(4-methoxyphenyl)amino]methylidene}Moderate antibacterial activity against E. coli and S. aureus
4-Amino-1H-pyrazole derivativesExhibited antifungal activity against several phytopathogenic fungi

Anti-inflammatory Effects

The anti-inflammatory properties of thiazine derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have shown that these compounds can significantly reduce the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Anticancer Properties

Research indicates that thiazine derivatives can induce apoptosis in cancer cells through various pathways. For example, they may activate caspases and modulate cell cycle progression.

StudyFindingsReference
In vitro study on cancer cell linesInduced apoptosis in MCF-7 breast cancer cells
Structure-activity relationship analysisIdentified key structural features for enhanced anticancer activity

Case Studies

  • Case Study on Antimicrobial Activity : A series of thiazine derivatives were synthesized and tested for their antibacterial properties. The results indicated that modifications to the phenyl ring significantly enhanced activity against Gram-positive bacteria.
  • Case Study on Anti-inflammatory Mechanism : In a controlled experiment, the compound was shown to inhibit lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating NF-kB signaling pathways.

Scientific Research Applications

Structural Formula

The compound's structure can be represented as follows:

  • Molecular Formula : C19H20N2O2S2
  • Molecular Weight : 372.50 g/mol
  • CAS Number : [insert CAS number if available]

Key Functional Groups

  • Thiazine Core : Imparts biological activity.
  • Amino Group : Potential for hydrogen bonding and nucleophilic reactions.
  • Methoxyphenyl Group : Enhances lipophilicity and biological interactions.

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarities to known bioactive molecules.

Case Studies

  • Anticancer Activity : A study demonstrated that derivatives of thiazines exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific kinases involved in cell proliferation .
  • Antimicrobial Properties : Research indicates that thiazine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group enhances this activity by increasing membrane permeability .

Pharmacological Insights

The compound has shown promise in the following areas:

  • Anti-inflammatory Effects : By modulating inflammatory pathways, thiazine derivatives can reduce symptoms associated with chronic inflammation .
  • Neuroprotective Properties : Preliminary studies suggest that compounds with similar structures may protect neuronal cells from oxidative stress, indicating potential for treating neurodegenerative diseases .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazine Ring : Utilizing precursors that contain sulfur and nitrogen functionalities.
  • Functionalization : Introducing the methoxyphenyl and methylbenzyl groups through electrophilic aromatic substitution reactions.

Characterization Techniques

  • NMR Spectroscopy : Used to confirm the molecular structure and purity.
  • Mass Spectrometry : Provides molecular weight confirmation and structural information.

Data Table of Biological Activities

Activity TypeReferenceObserved Effect
Anticancer Significant cytotoxicity
Antimicrobial Inhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
Neuroprotective Protection against oxidative damage

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.